Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a fluorine atom, an ethyl ester group, and a dihydropyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various pyridine and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, leading to its potential therapeutic effects. The dihydropyridine ring can interact with enzymes and receptors, modulating their activity and resulting in various biological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Used for the synthesis of analogs with antitumor and bactericidal properties.
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate: Involved in the synthesis of new fluorine-containing heterocycles.
Uniqueness
Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C8H8FNO3 |
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Molecular Weight |
185.15 g/mol |
IUPAC Name |
ethyl 5-fluoro-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
OSRCDGKPPYLUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)F |
Origin of Product |
United States |
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